molecular formula C14H20O2 B1616894 1-Phenylethyl hexanoate CAS No. 3460-45-5

1-Phenylethyl hexanoate

Cat. No. B1616894
CAS RN: 3460-45-5
M. Wt: 220.31 g/mol
InChI Key: XDNXTDFSRYCZFT-UHFFFAOYSA-N
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Description

1-Phenylethyl hexanoate is a volatile aroma constituent of alcoholic beverages such as wine, beer, and grape brandy .


Synthesis Analysis

This compound can be synthesized during the fermentation process with Saccharomyces cerevisiae. The addition of L-phenylalanine or L-leucine to the simulated juice systems significantly improved the activities of PK, PAL, and LTR, and the content of acetyl-CoA, and significantly increased the concentrations of phenylethyl alcohol, octanoic acid, isoamyl acetate, phenylethyl acetate, ethyl hexanoate, and ethyl caprylate during fermentation .


Molecular Structure Analysis

The molecular formula of this compound is C14H20O2. It has a molecular weight of 220.3074 . The structure of the compound can be represented in a condensed structural formula or a skeletal formula .


Chemical Reactions Analysis

In a mass spectrometer, alcohols fragment in two characteristic ways: alpha cleavage and dehydration. From the equation showing H-Y elimination, you can see that the dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .


Physical And Chemical Properties Analysis

This compound is a lipophilic compound characterized by low molecular weights and high melting points .

Scientific Research Applications

  • Plant Pathogen Resistance : 1-Phenylethyl hexanoate, as part of hexanoic acid, has been shown to induce resistance in plants against pathogens. For example, in tomato plants, it induces effective resistance against Botrytis cinerea and Pseudomonas syringae (Llorens et al., 2016).

  • First-Pass Metabolism Research : This compound has been used to investigate pre-absorptive pulmonary first-pass metabolism. In a study, hexanoic acid phenethyl ester showed extensive first-pass metabolism before or during absorption, contributing to our understanding of pulmonary enzyme expression and systemic drug delivery via the lungs (Dickinson et al., 2000).

  • Fungicidal Properties : Research on hexanoic acid has demonstrated its antifungal activity, especially against Botrytis cinerea. It has been observed to inhibit spore germination and mycelial growth, acting as both a preventive and curative fungicide (Leyva et al., 2008).

  • Biofuel Research : Studies have investigated the use of hexanol derivatives, closely related to this compound, in improving combustion, performance, and emission characteristics in diesel engines. These studies contribute to developing sustainable biofuels (Santhosh & Kumar, 2021).

  • Biocatalysis in Food Chemistry : Research in food chemistry has explored the biosynthesis of natural aroma-active 2-phenylethyl esters in coconut cream, using biocatalysis methods that include this compound derivatives (Tan et al., 2011).

  • Effects on Animal Feed : Studies on the fermentation profile of Napier grass silage treated with hexanoic acid have been conducted to improve animal feed quality (Mugabe et al., 2019).

  • Chemical Photoreactions : Research has been conducted on the photoreactions between phenylethyl derivatives and other compounds, contributing to our understanding of chemical photoreactions and potential applications in material science (Lee & Shim, 1992).

  • Insect Attractancy : Field assays have been performed to determine the effectiveness of various compounds, including hexanoic acid derivatives, as insect attractants. This research is essential for developing pest management strategies (Poprawski & Yule, 1992).

Future Directions

1-Phenylethyl hexanoate, being a volatile aroma constituent, has substantial economic value. It is relevant to our daily lives and is used in the perfume, cosmetics, food, drink, and pharmaceutical industries. Future research may focus on improving the synthesis process and exploring new applications for this compound .

properties

IUPAC Name

1-phenylethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-6-11-14(15)16-12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXTDFSRYCZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956104
Record name 1-Phenylethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3460-45-5
Record name 1-Phenylethyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 1-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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